molecular formula C16H11Cl2N3 B6347544 4-(3,4-Dichlorophenyl)-6-phenylpyrimidin-2-amine CAS No. 1354931-04-6

4-(3,4-Dichlorophenyl)-6-phenylpyrimidin-2-amine

Cat. No.: B6347544
CAS No.: 1354931-04-6
M. Wt: 316.2 g/mol
InChI Key: YRTHLPWIFJVMBR-UHFFFAOYSA-N
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Description

4-(3,4-Dichlorophenyl)-6-phenylpyrimidin-2-amine is a synthetic pyrimidine derivative of significant interest in medicinal chemistry and anticancer research. This compound features a pyrimidine core substituted with dichlorophenyl and phenyl rings, a structural motif known to confer valuable biological properties. Pyrimidine-based scaffolds are extensively investigated for their ability to interact with key biological targets, such as enzymes and receptors involved in disease proliferation . Research Applications and Value: Anticancer Agent Development: Structurally similar pyrimidin-2-amine compounds have demonstrated promising in vitro anticancer activities against a broad panel of human cancer cell lines, including leukemia, melanoma, and cancers of the lung, colon, and breast . These molecules are designed as potential inhibitors of critical cellular pathways. Versatile Chemical Intermediate: This compound serves as a key synthetic precursor for constructing more complex molecular architectures. Its structure allows for further functionalization and cyclization, enabling the creation of diverse heterocyclic compounds for screening and optimization . Mechanism of Action Studies: While the specific mechanism for this compound is under investigation, closely related pyrimidine derivatives are known to function by inhibiting specific enzymes or disrupting protein-protein interactions vital for cell cycle progression . Research into its interactions can elucidate novel therapeutic targets. Quality & Safety: This product is intended for research use only and is not approved for diagnostic or therapeutic applications in humans or animals. Researchers should consult the safety data sheet (SDS) and handle this compound with appropriate precautions, as similar structures may carry health hazards .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3,4-dichlorophenyl)-6-phenylpyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3/c17-12-7-6-11(8-13(12)18)15-9-14(20-16(19)21-15)10-4-2-1-3-5-10/h1-9H,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRTHLPWIFJVMBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 3,4 Dichlorophenyl 6 Phenylpyrimidin 2 Amine and Analogous Structures

Established Synthetic Pathways to 2-Aminopyrimidine (B69317) Scaffolds

The formation of the 2-aminopyrimidine ring system is a well-documented process in organic chemistry, with several robust methods available to chemists. These pathways generally involve the construction of the heterocyclic ring from acyclic precursors.

Cyclocondensation Reactions Utilizing Guanidine (B92328) Salts

The most prevalent and direct method for synthesizing 4,6-disubstituted-2-aminopyrimidines is the cyclocondensation reaction between an α,β-unsaturated ketone (a chalcone) and a guanidine salt, such as guanidine hydrochloride or guanidine nitrate. aaru.edu.joresearchgate.netnih.gov This reaction provides a straightforward route to the desired pyrimidine (B1678525) core.

The general mechanism involves the nucleophilic addition of guanidine to the β-carbon of the chalcone (B49325), followed by an intramolecular condensation and dehydration to form the stable aromatic pyrimidine ring. The reaction is typically carried out in the presence of a base, such as potassium hydroxide (B78521) or sodium hydroxide, in an alcoholic solvent like ethanol (B145695). The base is crucial for neutralizing the guanidine salt and catalyzing the condensation steps. This method is widely employed due to its operational simplicity and the ready availability of the starting materials. researchgate.net

For the specific synthesis of 4-(3,4-Dichlorophenyl)-6-phenylpyrimidin-2-amine, the reaction would proceed as illustrated below:

Reaction Scheme: (E)-1-(3,4-dichlorophenyl)-3-phenylprop-2-en-1-one + Guanidine hydrochloride --(Base, Solvent, Heat)--> this compound

Palladium-Catalyzed Cross-Coupling Approaches for Aryl Substitutions

While cyclocondensation is the primary method for constructing the core, palladium-catalyzed cross-coupling reactions offer powerful alternative strategies, particularly for creating diverse analogs with various aryl substitutions. These methods are typically used to modify a pre-existing pyrimidine ring.

The Buchwald-Hartwig amination is a key palladium-catalyzed reaction for forming carbon-nitrogen bonds. nih.gov This approach could be used to introduce the 2-amino group or to synthesize N-aryl-2-aminopyrimidine derivatives by coupling a 2-halopyrimidine with an appropriate amine or aryl amine. nih.govnih.gov Optimized conditions often involve a palladium catalyst like dichlorobis(triphenylphosphine)palladium(II), a phosphine (B1218219) ligand such as Xantphos, and a base like sodium tert-butoxide in a solvent such as toluene. nih.gov

Similarly, the Suzuki coupling reaction is a versatile method for forming carbon-carbon bonds. It can be employed to attach the aryl substituents (the 3,4-dichlorophenyl and phenyl groups) to the pyrimidine scaffold. This would involve reacting a di-halopyrimidine with the corresponding aryl boronic acids in the presence of a palladium catalyst and a base. nih.gov These cross-coupling techniques provide significant flexibility in the synthesis of a library of analogous compounds for further research.

Precursor Chemistry and Key Intermediate Syntheses

The success of the primary synthetic route via cyclocondensation is highly dependent on the efficient synthesis of the requisite α,β-unsaturated ketone precursor.

Synthesis and Functionalization of Chalcone Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are the key intermediates for the synthesis of 4,6-diaryl-2-aminopyrimidines. pnrjournal.com The standard method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves a base-catalyzed reaction between a substituted benzaldehyde (B42025) and a substituted acetophenone (B1666503). ajchem-a.comijres.org

To obtain the specific precursor for this compound, one of two Claisen-Schmidt condensation routes can be utilized:

Reaction of 3,4-dichloroacetophenone with benzaldehyde.

Reaction of acetophenone with 3,4-dichlorobenzaldehyde. nih.gov

This reaction is typically performed in an aqueous ethanolic solution using a strong base like potassium hydroxide or sodium hydroxide at room temperature. ijres.org The resulting chalcone precipitates from the reaction mixture and can be easily purified by recrystallization. aaru.edu.jo The α,β-unsaturated system of the chalcone is the key functional moiety that reacts with guanidine to form the pyrimidine ring. pnrjournal.com

Reaction Conditions and Optimization Strategies for Pyrimidine Formation

The cyclization of chalcones with guanidine is subject to optimization to improve yields and reduce reaction times. Several factors, including the choice of reagents, solvent, catalyst, and energy source, can be modulated.

Commonly, the reaction is conducted under reflux in an alcoholic solvent such as ethanol with a strong base like KOH. Reaction times can range from several hours to over 24 hours depending on the specific substrates. aaru.edu.jo Dimethylformamide (DMF) can also be used as a solvent, sometimes leading to different reaction efficiencies. semanticscholar.org

To enhance the reaction rate and yield, alternative energy sources have been explored. Microwave irradiation has emerged as a green and efficient method for this transformation. ijres.org Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often results in higher product yields compared to conventional heating methods. researchgate.net

Below is a table summarizing typical reaction conditions found in the literature for the synthesis of 2-aminopyrimidines from chalcones and guanidine.

ParameterConventional MethodMicrowave-Assisted Method
Reagents Chalcone, Guanidine HydrochlorideChalcone, Guanidine Hydrochloride/Urea (B33335)
Base Ethanolic KOH / NaOHAqueous KOH / NaOH
Solvent Ethanol / Methanol / DMFEthanol
Temperature Reflux (approx. 78 °C for Ethanol)210 W Power Level
Reaction Time 6 - 24 hours4 - 10 minutes
Typical Yields 18% - 80%40% - 90%

This table represents a summary of typical conditions and may vary based on specific substrates and literature reports. aaru.edu.joijres.orgsemanticscholar.org

Optimization strategies involve screening different bases, solvents, and reaction temperatures. The molar ratio of guanidine to chalcone can also be adjusted; typically, an excess of guanidine is used to drive the reaction to completion. aaru.edu.jo Monitoring the reaction progress using thin-layer chromatography (TLC) is standard practice to determine the optimal reaction time.

Solvent Selection and Catalytic Systems

The formation of the 2-aminopyrimidine ring from a chalcone precursor and guanidine is critically dependent on the choice of solvent and the catalytic system, which is typically basic. nih.gov The base facilitates the condensation and subsequent cyclization reaction.

Ethanol is a widely employed solvent for this synthesis, often used in conjunction with a strong base. Potassium hydroxide (KOH) is a frequently cited catalyst, with aqueous solutions of KOH in ethanol being used to create the necessary basic environment for the reaction. semanticscholar.orgresearchgate.netijres.org Sodium hydroxide (NaOH) is also commonly used, serving a similar function to KOH in promoting the reaction between the chalcone and guanidine hydrochloride. vjs.ac.vnpnrjournal.com

Another effective solvent system is N,N-dimethylformamide (DMF), which can be used for the condensation step. nanobioletters.com While sodium hydride (NaH) in DMF is a classic combination for generating strong basic conditions suitable for many organic condensations, the literature for this specific pyrimidine synthesis more commonly details the use of hydroxide bases. The principle, however, remains the same: a sufficiently strong base is required to deprotonate the guanidine and facilitate its nucleophilic attack on the chalcone.

The selection of the catalytic system is crucial for reaction efficiency. For instance, in the synthesis of pyrido[2,3-d] pyrimidine derivatives, various base catalysts were evaluated, with 4-dimethylaminopyridine (B28879) (DMAP) in DMF found to be highly effective under ultrasonic irradiation.

Table 1: Common Solvent and Catalyst Systems

SolventCatalyst/BaseTypical Application
EthanolPotassium Hydroxide (KOH)Conventional reflux and microwave-assisted synthesis of pyrimidines from chalcones. semanticscholar.orgijres.org
EthanolSodium Hydroxide (NaOH)Cycloaddition of guanidine hydrochloride to chalcones. vjs.ac.vn
N,N-Dimethylformamide (DMF)Not specified (basic conditions)Synthesis of aminopyrimidine scaffolds. nanobioletters.com

Temperature and Reaction Time Parameters

The operational parameters of temperature and reaction time are heavily influenced by the chosen heating method—conventional or microwave-assisted.

Under conventional heating protocols, the reaction mixture is typically refluxed for several hours. Reported reaction times vary, with some procedures requiring 3 to 4 hours , while others extend to 4 hours ijres.org or even 6 to 7 hours to ensure the reaction proceeds to completion. The temperature is dictated by the boiling point of the solvent used, which for ethanol is approximately 78.5°C.

In stark contrast, microwave-assisted synthesis dramatically reduces reaction times. Syntheses that take hours via conventional reflux can often be completed in a matter of minutes. vjs.ac.vn Reports indicate completion times ranging from just 2-3 minutes vjs.ac.vn to 7-10 minutes under microwave irradiation. semanticscholar.orgijres.org This significant reduction in reaction time is a primary advantage of this modern heating technique.

Table 2: Comparison of Conventional vs. Microwave Synthesis Parameters

Heating MethodTypical Reaction TimeTypical Temperature
Conventional (Reflux)4 - 7 hours ijres.orgBoiling point of solvent (e.g., Ethanol ~78.5°C)
Microwave Irradiation2 - 10 minutes semanticscholar.orgvjs.ac.vnControlled by microwave power (e.g., 210 W)

Application of Microwave-Assisted Synthesis

The use of microwave irradiation has become a cornerstone of green and efficient chemistry, and its application to the synthesis of 2-aminopyrimidine derivatives is well-documented. rsc.orgrsc.org This technique utilizes microwave energy to heat the reaction mixture directly and rapidly, often leading to a significant acceleration of reaction rates. vjs.ac.vn

Microwave-assisted synthesis of 4,6-diarylpyrimidin-2-amines can be performed under different conditions. One approach involves refluxing the reactants in a solvent, such as ethanol, in a microwave reactor for a short period. vjs.ac.vn An alternative method involves a solvent-free approach, where the solid reactants are mixed and irradiated directly, further enhancing the green credentials of the synthesis by reducing solvent waste. vjs.ac.vn

The benefits of this method are manifold. Beyond the drastic reduction in reaction time, microwave-assisted synthesis often results in higher product yields and cleaner reactions with fewer byproducts compared to traditional heating methods. ijres.orgvjs.ac.vn Power levels are controlled, with studies reporting the use of wattages such as 160 W or 210 W to drive the reaction. semanticscholar.orgnanobioletters.com

Strategies for Yield Improvement in Pyrimidine Derivatization

Improving the yield of the desired pyrimidine derivative is a key objective in optimizing the synthetic protocol. Several strategies have proven effective in achieving this goal.

The most impactful strategy for improving both yield and efficiency is the adoption of microwave-assisted synthesis . Studies directly comparing conventional heating with microwave irradiation for the synthesis of pyrimidines from chalcones have shown a marked increase in yield. For example, yields for conventional synthesis were reported in the range of 58-65%, whereas the same reactions performed under microwave irradiation afforded yields of 79-85%. ijres.org

Optimization of the catalytic system is another crucial factor. The choice and concentration of the base (e.g., KOH, NaOH) must be carefully managed to ensure complete conversion of the chalcone intermediate without promoting side reactions. nih.gov The reaction's success hinges on the efficient cyclocondensation of the chalcone with guanidine, which is driven by the basic catalyst. rsc.org

Furthermore, the implementation of solvent-free reaction conditions , often coupled with microwave heating, represents an advanced strategy. vjs.ac.vn This approach not only enhances yields by increasing reactant concentration but also simplifies the purification process and reduces the environmental impact of the synthesis.

Chemical Reactivity and Derivatization Strategies for 4 3,4 Dichlorophenyl 6 Phenylpyrimidin 2 Amine

Transformations of the Pyrimidine (B1678525) Ring and Amino Group

The inherent chemical nature of the pyrimidine ring and its substituents dictates its reactivity. The electron-deficient character of the pyrimidine nucleus, accentuated by the two nitrogen atoms, makes it susceptible to nucleophilic attack, while the exocyclic amino group provides a site for further functionalization.

Substitution Reactions on Halogenated Phenyl Moieties

The 3,4-dichlorophenyl group attached to the pyrimidine ring is a key site for modification. The chlorine atoms, being good leaving groups, can be displaced by various nucleophiles through nucleophilic aromatic substitution (SNAr) reactions. Such reactions are often facilitated by the electron-withdrawing nature of the pyrimidine ring, which helps to stabilize the intermediate Meisenheimer complex.

While specific studies on 4-(3,4-Dichlorophenyl)-6-phenylpyrimidin-2-amine are not extensively detailed in the provided results, the reactivity of similar dichlorinated pyrimidine systems provides a strong model for potential transformations. For instance, in related 2-amino-4,6-dichloropyrimidine (B145751) systems, the chlorine atoms are readily substituted by amines and other nucleophiles. mdpi.comnih.govmdpi.com The reaction conditions, such as the choice of solvent, base, and temperature, can influence the regioselectivity and yield of these substitutions. mdpi.comresearchgate.net It is known that in many 2,4-difunctionalized pyrimidines, nucleophilic attack by amines occurs preferentially at the C4 position. google.com

Oxidation and Reduction Pathways of the Pyrimidine Core

The pyrimidine ring itself can undergo oxidation and reduction, although these transformations are less common than substitution reactions. The redox chemistry of pyrimidines is a critical aspect of their biological function and catabolism. umich.edu

Oxidation: The pyrimidine ring is generally resistant to oxidation. However, under specific enzymatic or potent chemical conditions, oxidation can occur. For example, uracil (B121893) can be oxidized to barbituric acid by uracil dehydrogenase in certain bacteria. umich.edu The oxidation of substituted pyrimidines often requires strong oxidizing agents and can lead to ring-opened products or the formation of N-oxides.

Reduction: The reduction of the C5-C6 double bond in the pyrimidine ring is a known metabolic pathway, catalyzed by enzymes like dihydropyrimidine (B8664642) dehydrogenase. umich.edu Chemically, this can be achieved using various reducing agents. For instance, 2-aminopyrimidine (B69317) can undergo reductive alkylation when treated with an aldehyde in the presence of a reducing agent like formic acid. researchgate.net Such reactions reduce the aromaticity of the ring and introduce new stereocenters, significantly altering the molecule's three-dimensional structure.

Synthesis of Diversified Pyrimidine Derivatives through Nucleophilic Reactions

The 2-amino group and the pyrimidine ring of this compound are prime targets for nucleophilic reactions, leading to a wide array of derivatives, including fused heterocyclic systems.

Reactions with Nitrogen Nucleophiles (e.g., Hydrazine (B178648) Hydrate, Amines)

The reaction of 2-aminopyrimidines with various nitrogen nucleophiles is a well-established method for creating new C-N bonds and expanding the chemical diversity of the pyrimidine scaffold.

Amines: The primary amino group can react with electrophiles, but more commonly, nucleophilic amines can displace leaving groups on the pyrimidine ring if present. In the context of the parent compound, derivatization often begins with a precursor like a 2-amino-4,6-dichloropyrimidine, where the chlorines are sequentially substituted. nih.govresearchgate.netnih.gov The reaction of 2,4,6-trichloropyrimidine (B138864) with amines, for example, allows for the stepwise introduction of different amino substituents.

Hydrazine Hydrate: Hydrazine is a potent binucleophile that can react with suitable pyrimidine precursors to form hydrazinyl-pyrimidines. These intermediates are highly valuable for subsequent cyclization reactions to build fused ring systems.

Formation of Fused Heterocyclic Systems (e.g., Pyrazolo-pyrimidines, Triazolo-pyrimidines)

The synthesis of fused heterocyclic systems from pyrimidine precursors is a cornerstone of medicinal chemistry, as these scaffolds are present in numerous biologically active molecules. rsc.org

Pyrazolo[1,5-a]pyrimidines: These bicyclic systems can be synthesized through the cyclocondensation of a 2-hydrazinylpyrimidine intermediate with β-dicarbonyl compounds. nih.gov Alternatively, the reaction of 5-aminopyrazoles with appropriate reagents can also yield the pyrazolo[1,5-a]pyrimidine (B1248293) core. nih.govresearchgate.net These compounds are recognized for their activity as protein kinase inhibitors. rsc.orgresearchgate.net

Triazolo[1,5-a]pyrimidines: 1,2,4-Triazolo[1,5-a]pyrimidines are another important class of fused heterocycles. nih.govnih.gov A common synthetic route involves the cyclocondensation of 3-amino-1,2,4-triazoles with 1,3-dicarbonyl compounds or their equivalents. nih.gov Another key method is the reaction of a pyrimidine derivative, often containing a hydrazine or a related group, with reagents that provide the necessary carbon and nitrogen atoms to form the triazole ring. mdpi.com

The following table summarizes representative reactions for the formation of these fused systems, starting from conceptual pyrimidine precursors.

Precursor TypeReagentFused SystemReference
5-Amino-1H-pyrazoleβ-Dicarbonyl compoundPyrazolo[1,5-a]pyrimidine nih.gov
3-Amino-1,2,4-triazole1,3-Dicarbonyl compound1,2,4-Triazolo[1,5-a]pyrimidine nih.gov
N-(2-pyridyl)amidineOxidizing Agent (e.g., PIFA)1,2,4-Triazolo[1,5-a]pyridine mdpi.com
EnaminonitrileBenzohydrazide1,2,4-Triazolo[1,5-a]pyridine mdpi.com

Investigation of Tautomeric Equilibria in Pyrimidine Systems

Tautomerism is a fundamental property of many heterocyclic compounds, including 2-aminopyrimidines. The potential for proton migration between the exocyclic amino group and the ring nitrogen atoms can lead to different tautomeric forms, primarily the amino and imino forms. nih.gov

The equilibrium between these tautomers is influenced by factors such as the solvent, temperature, pH, and the electronic nature of other substituents on the ring. nih.govresearchgate.net For most 2-aminopyrimidine derivatives, the amino tautomer is spectroscopically and computationally shown to be the more stable and predominant form in solution and in the solid state. researchgate.net

Computational studies on related molecules like 2-aminopurine (B61359) have shown that different tautomers can have significantly different dipole moments, which affects their stability in polar solvents. ed.ac.uk Spectroscopic methods, including UV, IR, and NMR, are crucial for studying these equilibria. researchgate.net For instance, fluorescence lifetime measurements have been used to distinguish between different tautomers of 2-aminopurine in solution. ed.ac.uk While the imino form is generally less stable, its transient formation can be critical in certain reaction mechanisms or biological interactions. rsc.org

The table below outlines the common tautomeric forms of a generic 2-aminopyrimidine.

Tautomer NameDescriptionGeneral Stability
Amino form The proton resides on the exocyclic nitrogen atom.Generally the most stable and predominant form. researchgate.net
Imino form The proton has migrated to one of the ring nitrogen atoms, creating an exocyclic C=N double bond.Generally less stable than the amino form. researchgate.net

Computational Chemistry and Molecular Modeling Studies of 4 3,4 Dichlorophenyl 6 Phenylpyrimidin 2 Amine

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of a molecule. These calculations provide a detailed picture of the molecule's three-dimensional structure and the distribution of its electrons.

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 4-(3,4-Dichlorophenyl)-6-phenylpyrimidin-2-amine, this involves determining the optimal bond lengths, bond angles, and dihedral angles.

Table 1: Representative Optimized Geometrical Parameters for a Phenylpyrimidine Scaffold Note: This table presents typical data obtained from geometry optimization studies on similar compounds. The exact values for this compound would require specific calculation.

ParameterDescriptionTypical Value
Dihedral Angle (Pyrimidine - Phenyl)The angle between the pyrimidine (B1678525) and phenyl ring planes.5° - 20°
Dihedral Angle (Pyrimidine - Dichlorophenyl)The angle between the pyrimidine and dichlorophenyl ring planes.4° - 10°
N-H Bond Length (Amine)The length of the bond between the nitrogen and hydrogen atoms of the amine group.~1.01 Å
C-Cl Bond LengthThe length of the carbon-chlorine bonds on the dichlorophenyl ring.~1.74 Å

Electronic structure analysis provides insights into the reactivity and electronic properties of a molecule. Key components of this analysis are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. For this compound, the HOMO is typically localized on the more electron-rich parts of the molecule, such as the aminopyrimidine system, while the LUMO may be distributed across the aryl rings.

Another useful tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. mdpi.com Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, such as the nitrogen atoms of the pyrimidine ring. Regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. mdpi.com

Molecular Docking Investigations for Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. researchgate.netnih.gov This method is crucial for understanding the potential biological activity of compounds like this compound by simulating its interaction with specific protein targets, such as kinases or G-protein coupled receptors. nih.govnih.gov

The docking process involves placing the ligand in various positions and orientations within the receptor's binding site and calculating a "docking score" for each pose. This score is an estimation of the binding affinity, with lower scores generally indicating a more favorable binding interaction. The results predict the most likely binding mode of the ligand within the active site of the protein. For pyrimidine derivatives, studies have shown high binding affinities towards targets like cyclin-dependent kinases (CDKs) and phosphoinositide 3-kinases (PI3Ks), which are important in cancer research. nih.govnih.gov

A detailed analysis of the best-docked pose reveals the specific non-covalent interactions that stabilize the ligand-receptor complex. These interactions are critical for the ligand's affinity and selectivity. nih.gov

Hydrogen Bonding: The amine group (-NH2) on the pyrimidine ring can act as a hydrogen bond donor, while the nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors. mdpi.com These interactions with amino acid residues in the protein's active site (such as aspartic acid, serine, or asparagine) are often key determinants of binding. nih.gov

Hydrophobic Contacts: The phenyl and dichlorophenyl rings are hydrophobic and can form favorable van der Waals interactions with nonpolar amino acid residues like valine, leucine, and phenylalanine in the binding pocket. nih.gov

π-π Stacking: The aromatic nature of the phenyl and pyrimidine rings allows for π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. mdpi.com

Halogen Bonding: The chlorine atoms on the dichlorophenyl group can participate in halogen bonds, which are specific non-covalent interactions with electron-donating atoms like oxygen or nitrogen in the protein backbone or side chains.

Table 2: Potential Intermolecular Interactions of this compound in a Kinase Binding Site Note: This table is a hypothetical representation of typical interactions identified through molecular docking studies.

Interaction TypeLigand Moiety InvolvedPotential Protein Residue Partner
Hydrogen Bond (Donor)2-amine group (-NH2)Aspartic Acid (backbone C=O)
Hydrogen Bond (Acceptor)Pyrimidine ring nitrogensSerine (side chain -OH)
Hydrophobic InteractionPhenyl ringLeucine, Valine
Hydrophobic InteractionDichlorophenyl ringPhenylalanine
π-π StackingPhenyl ringTyrosine

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For a class of compounds like substituted pyrimidines, QSAR models can predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent molecules. nih.govnih.gov

The process involves calculating a set of molecular descriptors for each compound in a training set. These descriptors quantify various aspects of the molecule's structure, such as its steric (e.g., molecular volume), electronic (e.g., dipole moment, partial charges), and hydrophobic (e.g., logP) properties. plu.mx Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical equation that correlates these descriptors with the observed biological activity.

A 3D-QSAR model, for instance, uses 3D fields (steric and electrostatic) to represent the molecules. The resulting model can be visualized as a contour map, highlighting regions where bulky groups or specific electrostatic properties (positive or negative) are likely to increase or decrease biological activity. nih.gov These models provide valuable insights into the structural requirements for optimal interaction with a biological target, helping to prioritize which new derivatives of this compound should be synthesized and tested. nih.gov

Development of Predictive Models for Biological Potency

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models can then be used to predict the potency of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

Several QSAR studies have been conducted on various series of pyrimidine derivatives to elucidate the structural requirements for their biological activities. These studies typically involve the calculation of a wide range of molecular descriptors, including electronic, steric, and hydrophobic parameters, which are then correlated with the experimental biological data using statistical methods such as multiple linear regression (MLR) or partial least squares (PLS).

For instance, a QSAR analysis of 4-amino-2,6-diarylpyrimidine-5-carbonitriles with anti-inflammatory activity indicated that potentially more active compounds should possess low dipole moments and partition coefficient values. plu.mx The study also highlighted the influence of the charges of the carbon atoms connecting the aromatic rings to the pyrimidine core. plu.mx Such models, once validated, can be powerful tools for the virtual screening of large compound libraries to identify potential hits with desired biological activities. The development of 3D-QSAR models, which consider the three-dimensional conformation of the molecules, can provide even more detailed insights into the ligand-receptor interactions and guide the design of more potent analogs. nih.govnih.gov

Identification of Key Molecular Descriptors Influencing Activity

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. By analyzing the correlation between these descriptors and the biological activity of a series of compounds, it is possible to identify the key molecular features that are crucial for their potency and selectivity.

In the case of pyrimidine derivatives, computational studies have identified several key molecular descriptors that influence their biological activity. These often include:

Topological Descriptors: These descriptors describe the connectivity of atoms in a molecule and can provide information about its size, shape, and branching.

Electronic Descriptors: These descriptors, such as atomic charges and dipole moments, reflect the electronic distribution within a molecule and are important for understanding electrostatic interactions with the target protein.

Quantum Chemical Descriptors: These descriptors, derived from quantum mechanical calculations, can provide insights into the electronic structure and reactivity of a molecule.

The identification of these key descriptors is crucial for understanding the SAR of a series of compounds and for guiding the optimization of lead compounds. For example, understanding the importance of specific electronic features can inform the introduction of electron-donating or electron-withdrawing groups at specific positions of the molecule to enhance its activity.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions for Research Prioritization

In addition to predicting biological potency, computational methods are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. cmjpublishers.comrsc.org Poor ADME properties are a major cause of drug failure in clinical trials, and therefore, the early assessment of these properties is crucial for prioritizing research efforts and reducing the attrition rate of drug candidates. cmjpublishers.com

Assessment of Lipophilicity and Hydrophilicity

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a key physicochemical property that influences a drug's absorption, distribution, and metabolism. A compound's lipophilicity affects its ability to cross biological membranes and its binding to plasma proteins. Both excessively high and low lipophilicity can be detrimental to a drug's pharmacokinetic profile.

Computational tools can accurately predict the logP values of compounds, allowing for the in silico assessment of their lipophilicity. For this compound and its analogs, maintaining an optimal lipophilicity is crucial for achieving good oral bioavailability and avoiding excessive binding to plasma proteins. Predictions suggest that compounds with ideal lipophilicity (e.g., AlogP98 ≤ 5) are more likely to have favorable absorption and permeation characteristics. frontiersin.org

The polar surface area (PSA) is another important descriptor related to a compound's hydrophilicity and its ability to permeate cell membranes. Compounds with a high PSA generally exhibit lower membrane permeability. In silico prediction of PSA can help in the design of compounds with improved absorption characteristics.

Prediction of Drug-Like Properties and Pharmacokinetic Profiles

Several computational models have been developed to predict the "drug-likeness" of compounds based on their physicochemical properties. One of the most widely used is Lipinski's Rule of Five, which states that orally active drugs generally have:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular weight under 500 daltons.

A logP not greater than 5.

In silico tools can quickly assess whether a compound adheres to these rules, providing an early indication of its potential as an oral drug candidate.

Beyond these simple rules, more sophisticated computational models can predict a wide range of pharmacokinetic properties, including:

Aqueous solubility: Poor solubility can limit a drug's absorption.

Intestinal absorption: Predicting the extent of absorption from the gastrointestinal tract. frontiersin.org

Plasma protein binding: High plasma protein binding can reduce the free concentration of a drug, limiting its efficacy.

Blood-brain barrier penetration: Important for drugs targeting the central nervous system.

Metabolism by cytochrome P450 enzymes: Predicting potential drug-drug interactions.

By using these in silico ADME prediction tools, researchers can prioritize the synthesis and testing of compounds with the most promising pharmacokinetic profiles, thereby increasing the efficiency of the drug discovery process. cmjpublishers.comrsc.org

Table of Predicted ADME Properties for a Representative Pyrimidine Derivative

PropertyPredicted ValueInterpretation
Molecular Weight< 500 g/mol Favorable for oral absorption
logP2-4Optimal lipophilicity
Hydrogen Bond Donors≤ 5Adheres to Lipinski's Rule
Hydrogen Bond Acceptors≤ 10Adheres to Lipinski's Rule
Polar Surface Area (PSA)< 140 ŲGood membrane permeability
Aqueous SolubilityModerate to HighFavorable for absorption
Intestinal AbsorptionHighGood oral bioavailability

Structure Activity Relationship Sar Studies of 4 3,4 Dichlorophenyl 6 Phenylpyrimidin 2 Amine and Its Analogs

Impact of Substituent Modifications on Biological Activities

The biological activity of 4,6-diarylpyrimidin-2-amine scaffolds can be significantly modulated by altering the substituents on the phenyl rings and the 2-amino group. These modifications influence the compound's electronic properties, steric profile, and ability to interact with biological targets.

The presence, position, and nature of halogen substituents on the phenyl rings are critical determinants of biological activity in diarylpyrimidine derivatives. Studies on related compounds, such as pyrido[2,3-d]pyrimidin-7-ones with a 6-(2,6-dichlorophenyl) group, have demonstrated the importance of the dichlorophenyl moiety for potent kinase inhibition. nih.govnih.gov

Table 1: Effect of Halogenation on the Biological Activity of 4,6-Diarylpyrimidin-2-amine Analogs

Compound ID R1 (Position 4) R2 (Position 6) Biological Activity Reference
Analog 1 4-morpholinophenyl 4-chlorophenyl Active against S. aureus nih.gov
Analog 2 4-morpholinophenyl 4-bromophenyl Active against S. aureus nih.gov

This table is illustrative and based on data from analogs to infer the potential importance of halogenation.

Substituents on the 6-phenyl ring can significantly impact the potency and selectivity of diarylpyrimidine compounds. Research on a series of 4,6-substituted di-(phenyl) pyrimidin-2-amines revealed that both electron-donating and electron-withdrawing groups on the 6-phenyl ring can influence anti-inflammatory activity. nih.gov For example, a 4-nitrophenyl group at the 4-position and a phenyl group at the 6-position resulted in a compound with highly significant anti-inflammatory effects. nih.gov Conversely, a 4-methoxyphenyl (B3050149) group at the same position also showed high activity. nih.gov This indicates that the electronic nature of the substituent at this position can be varied to fine-tune the biological response. The unsubstituted phenyl group at the 6-position of the title compound, therefore, serves as a foundational scaffold, and its modification could lead to analogs with altered or improved activities.

Table 2: Influence of 6-Phenyl Substituents on Anti-inflammatory Activity of Diarylpyrimidine Analogs

Compound ID R1 (Position 4) R2 (Position 6) Anti-inflammatory Activity (% inhibition of edema) Reference
Analog 4 4-nitrophenyl phenyl High nih.gov
Analog 5 4-methoxyphenyl phenyl High nih.gov
Analog 6 4-methoxyphenyl 4-nitrophenyl Less Significant nih.gov

This table is illustrative and based on data from analogs to highlight the impact of substituents at the 6-phenyl position.

The 2-amino group is a key functional group in this class of compounds, often involved in crucial hydrogen bonding interactions with biological targets. Modifications to this group can therefore have a profound effect on activity. In studies of pyrido[2,3-d]pyrimidin-7-one based kinase inhibitors, substitutions on the 2-phenylamino moiety were shown to improve both potency and selectivity. nih.govnih.gov The introduction of polar substituents at the 3- and 4-positions of the 2-phenylamino ring led to enhanced inhibitory activity against Abl kinase. nih.gov This suggests that the primary amino group in 4-(3,4-Dichlorophenyl)-6-phenylpyrimidin-2-amine is a critical site for modification to enhance biological efficacy and selectivity. N-alkylation or N-arylation could lead to derivatives with improved pharmacokinetic or pharmacodynamic properties.

Table 3: Effect of 2-Amino Moiety Modification on Abl Kinase Inhibition in Related Pyrido[2,3-d]pyrimidin-7-one Analogs

Compound ID 2-Amino Moiety Modification Abl Kinase IC50 (nM) Reference
PD166326 Phenylamino 2.8 nih.gov
Analog 8 3-Hydroxyphenylamino 1.8 nih.gov
Analog 9 4-Hydroxyphenylamino 1.6 nih.gov

This table is illustrative and based on data from structurally related kinase inhibitors to demonstrate the impact of 2-amino moiety modifications.

Conformational Analysis and its Correlation with Bioactivity

The three-dimensional conformation of diarylpyrimidine derivatives is crucial for their interaction with biological targets. The relative orientation of the two phenyl rings and the pyrimidine (B1678525) core can dictate the molecule's ability to fit into a binding pocket. Computational studies on bioactive pyrazolo[3,4-d]pyrimidine derivatives, a related heterocyclic system, have shown that these molecules can exist in different conformational polymorphs. nih.gov The specific conformation adopted can be influenced by the substitution pattern and the surrounding environment, which in turn affects the molecular packing and intermolecular interactions. nih.gov

For this compound, the dihedral angles between the pyrimidine ring and the two phenyl rings are key conformational parameters. It is hypothesized that a specific "twisted" conformation is required for optimal binding to certain biological targets, allowing the phenyl rings to occupy distinct hydrophobic pockets while the 2-amino group engages in hydrogen bonding. Molecular modeling and X-ray crystallography studies of related 2-amino-4,6-diarylpyrimidines would be necessary to fully elucidate the bioactive conformation of the title compound.

Exploration of Pyrimidine Core Modifications and Their Consequences on Potency and Selectivity

The central pyrimidine core is fundamental to the structure of these compounds, and its modification can lead to significant changes in biological activity. One common modification is the fusion of the pyrimidine ring with other heterocyclic systems to create scaffolds such as pyrido[2,3-d]pyrimidines or purines. These modifications can alter the shape, rigidity, and electronic properties of the molecule, leading to changes in potency and selectivity.

Table 4: Impact of Pyrimidine Core Modification on Kinase Selectivity

Compound Class Core Structure Primary Target Key Feature Reference
Diarylpyrimidines Pyrimidine Various Kinases Flexible diaryl substitutions nih.gov

This table provides a conceptual overview of how modifications to the pyrimidine core can influence biological target selectivity.

Q & A

Q. What synthetic methodologies are optimal for preparing 4-(3,4-Dichlorophenyl)-6-phenylpyrimidin-2-amine, and how do reaction conditions influence yield and purity?

Answer: The synthesis typically involves multi-step condensation reactions. Key steps include:

  • Nucleophilic substitution of chlorinated phenyl groups with amine functionalities.
  • Cyclization under controlled temperature (80–120°C) using polar aprotic solvents like DMF or DMSO to stabilize intermediates .
  • Purification via column chromatography or recrystallization to achieve >95% purity. Reaction time and solvent choice significantly impact yield: prolonged heating (12–24 hrs) in DMF improves cyclization efficiency but may increase side products. Automated flow reactors can enhance reproducibility for scaled-up synthesis .

Q. How can researchers characterize the molecular structure and purity of this compound?

Answer: Standard characterization protocols include:

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm substituent positions and aromatic ring integration. For example, the dichlorophenyl group shows distinct splitting patterns in the aromatic region .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+) and rule out halogenated impurities.
  • Elemental analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values within ±0.3% .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, critical for understanding solid-state stability .

Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?

Answer: Initial screens should focus on:

  • Antimicrobial activity : Broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to controls like ciprofloxacin .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish IC50_{50} values. A selectivity index (IC50,normal_{50,\text{normal}}/IC50,cancer_{50,\text{cancer}}) >10 indicates potential therapeutic utility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced bioactivity?

Answer: SAR strategies involve:

  • Substituent variation : Replace the 3,4-dichlorophenyl group with electron-withdrawing (e.g., trifluoromethyl) or donating (e.g., methoxy) groups to modulate electronic effects and binding affinity .
  • Heterocycle substitution : Introduce pyrido[3,2-d]pyrimidine scaffolds to enhance planar rigidity, improving DNA intercalation or enzyme inhibition .
  • 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate steric/electrostatic fields with activity data, identifying regions for functional group addition (e.g., sulfonamide at C-2 for solubility) .

Q. What computational approaches are effective in predicting target binding modes and pharmacokinetic properties?

Answer:

  • Molecular docking : Use AutoDock Vina or Glide to simulate binding to targets like DHFR (dihydrofolate reductase). The dichlorophenyl moiety may occupy hydrophobic pockets, while the pyrimidine NH2_2 forms hydrogen bonds with Asp27 .
  • ADMET prediction : Tools like SwissADME assess logP (optimal 2–3), CYP450 inhibition risks, and BBB permeability. This compound’s high logP (~3.5) suggests poor aqueous solubility, necessitating prodrug strategies .

Q. How can crystallographic data resolve contradictions in reported biological activity across studies?

Answer: Discrepancies may arise from polymorphic forms or solvate formation. For example:

  • Hydrogen bonding networks : X-ray structures reveal if N–H⋯O interactions stabilize active conformers. A 12.8° dihedral angle between pyrimidine and phenyl rings in one polymorph may enhance membrane permeability vs. a 5.2° angle in another .
  • Solvent inclusion : Hydrates or DMSO solvates (common in biological testing) alter dissolution rates. TGA/DSC analysis quantifies solvent loss and correlates with bioactivity reproducibility .

Q. What methodologies address conflicting data in mechanism-of-action studies?

Answer:

  • Kinetic assays : Measure enzyme inhibition (e.g., IC50_{50}, Ki_i) under standardized conditions (pH 7.4, 37°C) to distinguish direct inhibition from off-target effects .
  • CRISPR-Cas9 knockouts : Validate target engagement by comparing activity in wild-type vs. DHFR-knockout cell lines .
  • Metabolomic profiling : LC-MS/MS tracks downstream metabolite changes (e.g., thymidylate depletion) to confirm DHFR inhibition .

Q. How can researchers integrate theoretical frameworks into experimental design for this compound?

Answer:

  • Conceptual models : Link hypotheses to established theories (e.g., enzyme inhibition kinetics for DHFR-targeted activity) to guide assay selection .
  • Dynamic simulations : MD trajectories (100 ns) predict conformational stability in binding pockets, informing mutagenesis studies to test critical residues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.